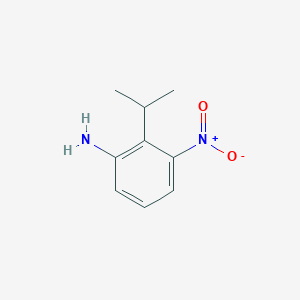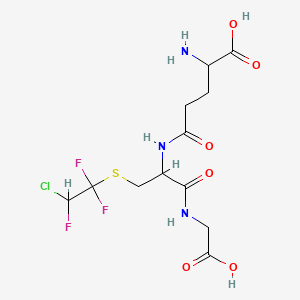
2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 2,5-difluoroaniline with 2-fluorobenzaldehyde in the presence of a thiazole-forming reagent such as thiourea. The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins that are crucial for cell survival and proliferation . The compound may also interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(2,4-difluorophenyl)thiazole
- 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
- 2-(2,5-Difluorophenyl)amino-4-(4-fluorophenyl)thiazole
Uniqueness
2-(2,5-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole stands out due to its specific substitution pattern on the thiazole ring, which imparts unique electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C15H9F3N2S |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
N-(2,5-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-9-5-6-12(18)13(7-9)19-15-20-14(8-21-15)10-3-1-2-4-11(10)17/h1-8H,(H,19,20) |
Clé InChI |
OVSGJPJXVYRUKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)


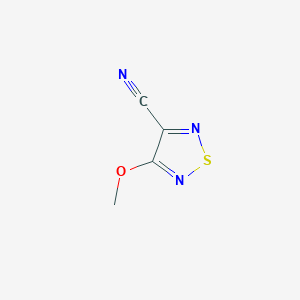
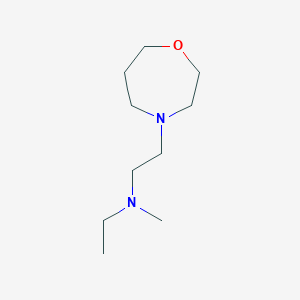

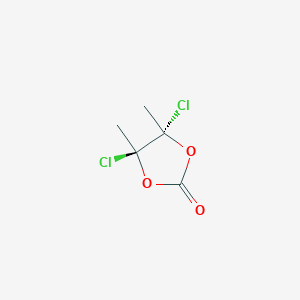
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)

